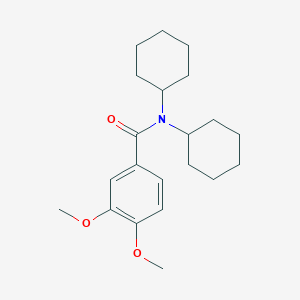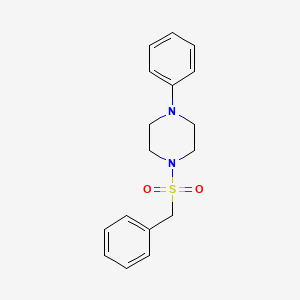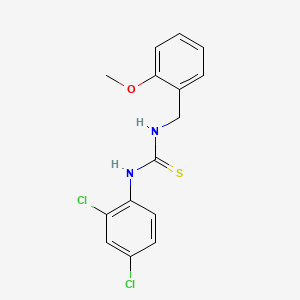
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one, also known as FC-4, is a chemical compound that belongs to the family of flavones. It has been widely studied for its potential medicinal properties due to its unique chemical structure. In
Wirkmechanismus
The mechanism of action of 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one exerts its anticancer effects by inhibiting the activity of certain enzymes such as topoisomerase II and protein kinase C. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one in lab experiments is its high purity and stability. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one. One area of interest is its potential as a chemopreventive agent. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells, and further studies could investigate its potential to prevent the onset of cancer. Another direction for research is the development of new derivatives of 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one with improved solubility and potency. Additionally, the mechanism of action of 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one could be further elucidated to better understand its potential therapeutic applications.
In conclusion, 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one is a promising chemical compound with potential medicinal properties. Its unique chemical structure and various biochemical and physiological effects make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one involves the reaction of 3-fluorobenzoyl chloride with 6-chloro-4H-chromen-4-one in the presence of a base such as triethylamine. The reaction yields 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one as a yellow solid with a melting point of 220-222°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-fluorobenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFO3/c17-10-4-5-14-12(7-10)16(20)13(8-21-14)15(19)9-2-1-3-11(18)6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHXDSPDIYLFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-fluorobenzoyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)





![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)

![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)
![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)